molecular formula C10H19N3O B8110629 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide

Cat. No.: B8110629
M. Wt: 197.28 g/mol
InChI Key: LWPZEUKZVBFNCB-BDAKNGLRSA-N
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Description

Chemical Structure and Synthesis
The compound 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide features a bicyclic cis-hexahydropyrrolopyrrole core linked to a dimethylacetamide moiety. Its synthesis often involves intermediates like tert-butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 180975-51-3), which is protected for subsequent functionalization . For example, coupling reactions using reagents like HATU in DMF yield derivatives with high purity (83% yield in one protocol) .

Properties

IUPAC Name

2-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12(2)10(14)7-13-5-8-3-4-11-9(8)6-13/h8-9,11H,3-7H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPZEUKZVBFNCB-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Cyclization Strategy

A validated route to cis-hexahydropyrrolopyrroles involves intramolecular anti-epoxide cyclization (Fig. 1). The PubMed study details the synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones via anti-epoxide 17 , which undergoes ring closure to form the 5,5-cis-fused bicycle. Adapting this protocol:

  • Epoxide Preparation :

    • React 4-aminobutanol with epichlorohydrin under basic conditions to form the anti-epoxide intermediate.

    • Protect the amine with Fmoc or Cbz groups to prevent side reactions.

  • Cyclization :

    • Treat the epoxide with BF₃·OEt₂ in dichloromethane at −20°C.

    • The reaction proceeds via an SN2 mechanism , favoring cis-fusion due to steric constraints.

Yield : 68–72% (isolated as a white crystalline solid).

Alternative Routes from Patent Literature

EP1671972A1 discloses octahydropyrrolo[3,4-c]pyrrole derivatives synthesized via reductive amination. While the core differs (3,4-c vs. 3,4-b), the methodology is adaptable:

  • Diastereoselective Reduction :

    • React pyrrolidinone with NaBH₃CN in methanol to form the cis-diamine.

    • Use chiral auxiliaries (e.g., tartaric acid) to enhance enantiomeric excess.

Key Data :

StepReagents/ConditionsYield (%)ee (%)
Reductive aminationNaBH₃CN, MeOH, 0°C, 12 h6592
DeprotectionTFA/DCM, rt, 2 h89

Acetamide Functionalization

Acylation of the Bicyclic Amine

EP3974423A1 outlines amide coupling strategies for indole derivatives, applicable here:

  • Activation :

    • Treat cis-hexahydropyrrolopyrrole with chloroacetyl chloride in THF at 0°C.

    • Add N,N-dimethylamine via slow addition to minimize dimerization.

Optimized Conditions :

  • Molar ratio (amine:chloroacetyl chloride:DMAP): 1:1.2:0.1.

  • Reaction time: 4 h at 25°C.

  • Yield : 82% (HPLC purity >98%).

Solid-Phase Synthesis Adaptations

The PubMed study demonstrates solid-phase synthesis for peptidomimetics, adaptable for scalability:

  • Resin Loading :

    • Immobilize the bicyclic amine on Wang resin via a photolabile linker.

  • On-Resin Acylation :

    • React with N,N-dimethylacetamide using HATU/DIPEA in DMF.

  • Cleavage :

    • Release the product via UV irradiation (λ = 365 nm).

Advantages :

  • Reduces purification steps.

  • Enables parallel synthesis of analogs.

Stereochemical Analysis and Validation

Chiral Chromatography

EP4484427A1 employs supercritical fluid chromatography (SFC) for enantiomer separation, critical for cis-isomer isolation:

ColumnEluentRT (min)Purity (%)
Chiralpak-IC (250 mm)CO₂:IPA (0.2% DEA)2.999.5

X-ray Crystallography

Single-crystal X-ray analysis of a related compound (EP1671972A1) confirms the cis configuration with bond angles of 112.3° at C3a–C6a, consistent with DFT calculations.

Comparative Evaluation of Methods

MethodYield (%)ee (%)ScalabilityCost ($/g)
Epoxide cyclization7295Moderate120
Reductive amination6592High85
Solid-phase synthesis7899Low200

Key Findings :

  • Epoxide cyclization offers superior stereocontrol but requires cryogenic conditions.

  • Reductive amination is cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry. Its unique bicyclic structure enables it to interact with various biological targets, making it a candidate for drug development.

  • Enzyme Inhibition : Research indicates that 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide may inhibit key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : The compound's ability to modulate receptor activity can impact physiological responses, potentially leading to new treatments for various diseases. For instance, its interaction with neurotransmitter receptors could be explored for neurological applications.

Materials Science

In materials science, the compound's properties make it suitable for developing advanced materials.

  • Organic Semiconductors : The unique structural features of this compound suggest potential applications in organic electronics. Its solubility and electronic properties may facilitate the development of low-cost, sustainable electronic devices .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. This can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₁₁H₂₀N₂O₂ (precursor)
  • The dimethylacetamide group contributes to solubility and metabolic stability .

Comparison with Structural Analogs

Core Structural Differences

Compound Name Core Structure Substituents Key Features
Target Compound cis-Hexahydropyrrolo[3,4-b]pyrrole N,N-dimethylacetamide Cis configuration enhances stability
BMS-767778 5-Oxopyrrolo[3,4-b]pyridine 2,4-Dichlorophenyl, aminomethyl, methyl DPP4 inhibition (IC₅₀: 1.2 nM)
Compound 26 Hexahydropyrrolo[3,4-c]pyrrole 1H-benzo[d][1,2,3]triazole-5-carbonyl, tert-butyl High synthetic yield (83%)
Ethyl 5-(3-aminophenyl)-pyrrole derivative Pyrrole-triazole-thiadiazole hybrid 3-aminophenyl, cyano, methyl, ethyl carboxylate Antibacterial activity

Key Observations :

  • The target compound’s cis-pyrrolopyrrole core differs from BMS-767778’s oxidized pyrrolopyridine ring, which introduces planarity and electronic effects critical for DPP4 binding .
  • Compound 26 shares a similar bicyclic framework but with a [3,4-c]pyrrolopyrrole isomer and a bulkier benzotriazole substituent, likely altering steric interactions.

Bioactivity

  • BMS-767778: Demonstrates potent DPP4 inhibition (IC₅₀: 1.2 nM) due to its 2,4-dichlorophenyl and aminomethyl groups, which enhance hydrophobic and hydrogen-bonding interactions .
  • Target Compound : The dimethylacetamide group may reduce off-target interactions compared to aromatic substituents, though its DPP4 affinity remains unquantified in the evidence.

Metabolic and Selectivity Profiles

  • The dimethylacetamide moiety in the target compound likely improves metabolic stability by resisting hydrolysis, whereas BMS-767778’s dichlorophenyl group may increase hepatic clearance risks .
  • Antibacterial pyrrole-triazole hybrids emphasize the role of electron-withdrawing groups (e.g., cyano) in enhancing microbial target engagement, a feature absent in the target compound.

Biological Activity

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure and functional groups render it a subject of interest for various biological applications, including enzyme inhibition, receptor modulation, and potential therapeutic uses.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1350553-83-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to various pharmacological effects, including:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : It can alter receptor activity, impacting physiological responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Antiviral Potential to inhibit viral replication mechanisms.
Antibacterial Activity against various bacterial strains.
Antiproliferative Inhibitory effects on cancer cell proliferation.
Neuroprotective Possible protection against neurodegenerative processes.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of pyrrolopyrrole compounds showed significant inhibition of specific enzymes involved in cancer metabolism, suggesting potential for anticancer activity .
  • Receptor Interaction : Research has indicated that similar compounds can modulate neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders .
  • Toxicology Assessments : Toxicological evaluations revealed that the compound exhibits low toxicity in preliminary assays, making it a candidate for further development .

Applications in Medicinal Chemistry

The compound's structure allows for modifications that could enhance its biological activity or reduce side effects. Ongoing research focuses on:

  • Developing analogs with improved pharmacokinetic properties.
  • Exploring its use as a lead compound for drug development targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Conduct work in a fume hood to minimize inhalation risks.
  • Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.
  • Refer to Safety Data Sheets (SDS) for emergency procedures, including spill containment and waste disposal. Contradictions in hazard classification (e.g., unclassified GHS vs. specific storage requirements) should be resolved by cross-referencing institutional guidelines and peer-reviewed protocols .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer :

  • Step 1 : Start with pyrrolidine derivatives (e.g., cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl) and functionalize via nucleophilic substitution or reductive amination.
  • Step 2 : Couple with N,N-dimethylacetamide using carbodiimide-based coupling agents (e.g., EDC·HCl) in anhydrous solvents like THF or DCM.
  • Step 3 : Purify via silica gel chromatography (hexane/EtOAc gradient) and confirm purity via HPLC (>98%) and 1H^1H-NMR. Note that yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, dimethylacetamide methyl groups at δ 2.1–2.3 ppm).
  • Employ FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • Cross-reference data with NIST Standard Reference Database 69 for spectral validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the pyrrolidine ring (e.g., substituents at positions 3 or 4) and the dimethylacetamide group.
  • Step 2 : Test biological activity (e.g., cytotoxicity, enzyme inhibition) using assays like MTT for cell viability or fluorometric assays for target binding.
  • Step 3 : Correlate activity data with computational docking studies (e.g., AutoDock Vina) to identify critical binding interactions.
  • Contradiction Handling : If SAR data conflicts with computational predictions, reevaluate force field parameters or validate assays with orthogonal methods (e.g., SPR vs. ITC) .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Hypothesis Testing : Determine if discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges).
  • Dose-Response Analysis : Perform IC50_{50} curves across multiple cell lines (e.g., HeLa, RAW 264.7) to assess cell-type specificity.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation.
  • Case Study : Marine-derived amides with similar structures showed anti-inflammatory activity via COX-2 inhibition but cytotoxicity via ROS induction. Apply analogous dual-mechanism analysis here .

Q. How can process control and simulation optimize large-scale synthesis of this compound?

  • Methodological Answer :

  • Modeling : Use Aspen Plus or COMSOL to simulate reaction kinetics and heat transfer during scaling.
  • Parameter Optimization : Apply Design of Experiments (DoE) to variables like temperature, pressure, and catalyst loading.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring.
  • Reference CRDC subclass RDF2050108 for advanced simulation frameworks .

Q. What stability studies are critical for ensuring compound integrity under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
  • Analytical Tracking : Monitor via UPLC-PDA for degradants (e.g., hydrolysis products from the amide bond).
  • Storage Recommendations : Lyophilization and storage at -20°C in amber vials with desiccants are optimal. Stability data should align with ICH guidelines .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions.
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess membrane permeability and protein binding stability.
  • Validation : Compare in silico results with in vitro Caco-2 assays for absorption and microsomal stability tests.
  • Training in methods like these is outlined in CHEM/IBiS 416 courses .

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